Uzarin
Overview
Description
Uzarin is a natural product belonging to the class of cardiac glycosides. It is derived from the Uzara plant (Xysmalobium undulatum), which is part of the milkweed family (Asclepiadoideae). This compound and its aglycone, uzarigenin, have been used in traditional African medicine for centuries to treat various ailments such as wounds, diarrhea, spasms, menstrual cramps, and headaches . Unlike other cardiac glycosides, uzara glycosides have a low cardiotonic effect, making intoxication less likely .
Mechanism of Action
Uzarin, also known as “3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one”, is a steroid glycoside with a variety of biological properties .
Target of Action
This compound primarily targets the Na(+), K(+)-ATPase . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is vital for numerous physiological processes.
Mode of Action
As a Na(+), K(+)-ATPase inhibitor, this compound interferes with the function of this enzyme, disrupting the balance of sodium and potassium ions in the cell . This disruption can lead to changes in cell behavior and function.
Biochemical Pathways
It’s suggested that this compound may interact with thep53 and receptor tyrosine kinase signaling pathways , which are involved in cell cycle regulation and apoptosis .
Pharmacokinetics
It’s known that the levels of this compound can vary significantly between different locations, ranging from 178 to 1399 mg/g (dry weight) .
Result of Action
Due to its interaction with na(+), k(+)-atpase, it can influence cellular processes such as ion transport and signal transduction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound in a given environment can affect its efficacy
Preparation Methods
Uzarin can be synthesized through various methods. One common synthetic route involves the use of epi-androsterone as a starting material. The stereoselective introduction of the β-hydroxy group at C-14 is achieved via Mukaiyama oxidation. The butenolide ring at C-17 is installed using a Stille-cross-coupling reaction, followed by stereoselective hydrogenation of the C-16/C-17 double bond . Industrial production methods often involve the extraction of this compound from the roots of the Uzara plant using techniques such as high-performance thin-layer chromatography (HPTLC) and liquid chromatography coupled to mass spectrometry (LC-MS) .
Chemical Reactions Analysis
Uzarin undergoes various chemical reactions, including oxidation, reduction, and substitution. The β-hydroxy group at C-14 and the unsaturated lactone ring at C-17 are key functional groups involved in these reactions. Common reagents used in these reactions include oxidizing agents like Mukaiyama reagents and reducing agents for hydrogenation . Major products formed from these reactions include different stereoisomers of uzarigenin and its derivatives .
Scientific Research Applications
Uzarin has multiple scientific research applications. It is used in compound screening libraries, metabolomics, phytochemical, and pharmaceutical research. This compound exhibits several biological properties, including antidiarrheal, antiviral, and anticancer activities . Recent studies suggest that this compound may act as an inhibitor of the SARS-CoV-2 receptor binding domain and RNA-dependent polymerase, indicating its potential use in antiviral therapies .
Comparison with Similar Compounds
Uzarin is similar to other cardiac glycosides such as digitoxin and calotropin. it is unique due to its low cardiotonic effect, which reduces the risk of intoxication . Other similar compounds include uzarigenin, which is the aglycone form of this compound, and other cardenolides derived from plants like Nerium oleander and Calotropis procera . These compounds share structural similarities but differ in their biological activities and therapeutic applications.
Properties
IUPAC Name |
3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H54O14/c1-33-8-5-18(46-32-30(28(42)26(40)23(14-37)48-32)49-31-29(43)27(41)25(39)22(13-36)47-31)12-17(33)3-4-21-20(33)6-9-34(2)19(7-10-35(21,34)44)16-11-24(38)45-15-16/h11,17-23,25-32,36-37,39-44H,3-10,12-15H2,1-2H3/t17-,18-,19+,20-,21+,22+,23+,25+,26+,27-,28-,29+,30+,31-,32+,33-,34+,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPMDUQTRRLJTE-QHYHXNCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026585 | |
Record name | (3beta,5alpha)-3-((6-O-beta-D -Glucopyranosyl-beta-D -glucopyranosyl)oxy)-14-hydroxycard-20(22)-enolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20231-81-6 | |
Record name | Uzarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20231-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Uzarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020231816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3beta,5alpha)-3-((6-O-beta-D -Glucopyranosyl-beta-D -glucopyranosyl)oxy)-14-hydroxycard-20(22)-enolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3β,5α)-3-[(6-O-β-D-glucopyranosyl-β-D\-glucopyranosyl)oxy]-14-hydroxycard-20(22)-enolide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.636 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | UZARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68P16H9S6Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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